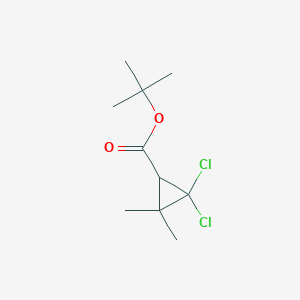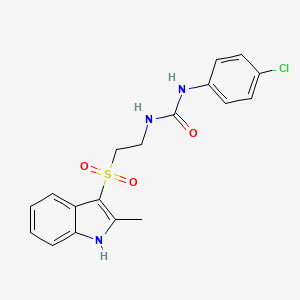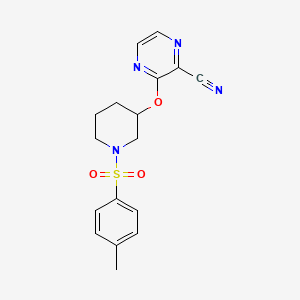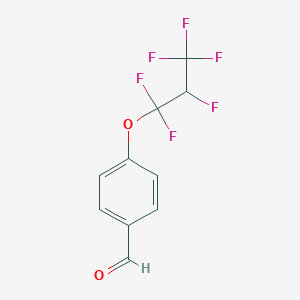
1-(4-chlorophenyl)-N-(2-(2-cyclopropyl-1H-imidazol-1-yl)ethyl)cyclopentanecarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-chlorophenyl)-N-(2-(2-cyclopropyl-1H-imidazol-1-yl)ethyl)cyclopentanecarboxamide is a useful research compound. Its molecular formula is C20H24ClN3O and its molecular weight is 357.88. The purity is usually 95%.
BenchChem offers high-quality 1-(4-chlorophenyl)-N-(2-(2-cyclopropyl-1H-imidazol-1-yl)ethyl)cyclopentanecarboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(4-chlorophenyl)-N-(2-(2-cyclopropyl-1H-imidazol-1-yl)ethyl)cyclopentanecarboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Synthesis and Biological Activity
Research on imidazole derivatives, including compounds with similar structures to "1-(4-chlorophenyl)-N-(2-(2-cyclopropyl-1H-imidazol-1-yl)ethyl)cyclopentanecarboxamide," has primarily focused on their synthesis and potential as biological agents. For example, studies have synthesized new imidazo[1,2-a]pyridines as potential antisecretory and cytoprotective agents against ulcers, although none showed significant antisecretory activity, some demonstrated good cytoprotective properties in ethanol and HCl models (Starrett et al., 1989). Similarly, imidazole analogues of fluoxetine were designed and showed potent anti-Candida activity, suggesting their utility in antimicrobial applications (Silvestri et al., 2004).
Antifungal and Antibacterial Properties
Compounds structurally related to "1-(4-chlorophenyl)-N-(2-(2-cyclopropyl-1H-imidazol-1-yl)ethyl)cyclopentanecarboxamide" have been evaluated for their antifungal and antibacterial properties. For instance, novel imidazole analogues have been synthesized with significant activity against Candida species, outperforming traditional agents like miconazole in some cases, indicating their potential as novel anti-Candida agents (Silvestri et al., 2004).
Chemical Structure and Analysis
Research on the chemical structure and analysis of related compounds includes the study of their synthesis, crystallographic analysis, and molecular interactions. For example, the synthesis and characterization of polyamides containing imidazole have been explored, with findings indicating good thermal stability and solubility in various solvents, highlighting the versatility of imidazole-containing compounds in material science (Bouck & Rasmussen, 1993).
Potential Therapeutic Applications
The scientific research into compounds like "1-(4-chlorophenyl)-N-(2-(2-cyclopropyl-1H-imidazol-1-yl)ethyl)cyclopentanecarboxamide" extends to potential therapeutic applications. This includes studies on their use as antimicrobial, antifungal, and even anticancer agents, with various studies highlighting their biological activity and potential efficacy in treating specific conditions. For instance, novel imidazole derivatives have been investigated for their potential as antimicrobial and anticancer agents, with some showing promising activity in vitro (Hafez et al., 2016).
Propriétés
IUPAC Name |
1-(4-chlorophenyl)-N-[2-(2-cyclopropylimidazol-1-yl)ethyl]cyclopentane-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24ClN3O/c21-17-7-5-16(6-8-17)20(9-1-2-10-20)19(25)23-12-14-24-13-11-22-18(24)15-3-4-15/h5-8,11,13,15H,1-4,9-10,12,14H2,(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IRKWDBPVSRLVBP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)(C2=CC=C(C=C2)Cl)C(=O)NCCN3C=CN=C3C4CC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24ClN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-chlorophenyl)-N-(2-(2-cyclopropyl-1H-imidazol-1-yl)ethyl)cyclopentanecarboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![1-(4-Fluorophenyl)-2-((6-nitrobenzo[d]thiazol-2-yl)thio)ethanone](/img/structure/B2764081.png)



![1-(2,5-difluorophenyl)-N-(furan-2-ylmethyl)-N-((1-methyl-1,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methyl)methanesulfonamide](/img/structure/B2764091.png)

![2-Chlorospiro[6,7-dihydro-5H-quinoline-8,1'-cyclobutane]-3-carbonitrile](/img/structure/B2764093.png)
![1-({[tert-Butyl(dimethyl)silyl]oxy}methyl)cyclopropanecarbaldehyde](/img/structure/B2764094.png)
![2-[(6-ethyl-4-oxo-1,4-dihydropyrimidin-2-yl)sulfanyl]-N-(2-phenylethyl)acetamide](/img/structure/B2764095.png)